

The Expanding Frontier of Aliphatic Amines: A Technical Guide to Research Applications

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Compound of Interest

Compound Name: 3-Decanamine

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For Researchers, Scientists, and Drug Development Professionals

Aliphatic amines, organic compounds containing a nitrogen atom bonded to at least one alkyl group, are fundamental building blocks in organic chemistry. Their versatility and reactivity have made them indispensable in a wide array of research applications, particularly in the realms of drug discovery, medicinal chemistry, and materials science. This technical guide provides an in-depth exploration of the core research applications of aliphatic amines, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate understanding and application in a research setting.

Aliphatic Amines as Versatile Building Blocks in Synthesis

Primary aliphatic amines are ubiquitous in natural products and serve as crucial synthons for the construction of more complex molecules.^{[1][2]} Their nucleophilic nature allows them to readily participate in a variety of chemical transformations, making them invaluable in the synthesis of pharmaceuticals and bioactive compounds.^{[3][4]}

Copper-Catalyzed N-Alkylation of Primary Aliphatic Amines

A significant advancement in the synthesis of secondary amines involves the use of copper-catalyzed N-alkylation of primary aliphatic amines. This method provides a powerful tool for

creating C-N bonds under relatively mild conditions.

This protocol is adapted from a visible-light-induced copper-catalyzed alkylation method.^[5]

Materials:

- Primary aliphatic amine
- Alkyl iodide
- Copper(I) iodide (CuI)
- (±)-BINOL
- 1,3,5-Trioxane (internal standard)
- Anhydrous 1,4-dioxane
- Blue LED light source

Procedure:

- To an oven-dried vial equipped with a magnetic stir bar, add CuI (0.025 mmol, 5 mol%), (±)-BINOL (0.050 mmol, 10 mol%), and the primary aliphatic amine (0.50 mmol, 1.0 equiv).
- Seal the vial with a septum and purge with argon for 10 minutes.
- Add anhydrous 1,4-dioxane (1.0 mL) and the alkyl iodide (0.75 mmol, 1.5 equiv) via syringe.
- Add a stock solution of 1,3,5-trioxane in 1,4-dioxane (100 μ L of a 0.50 M solution) as an internal standard.
- Place the vial approximately 5 cm from a blue LED lamp and stir the reaction mixture at room temperature.
- Monitor the reaction progress by gas chromatography or TLC.
- Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

The yields of such reactions are generally high, though they can be influenced by the steric hindrance of the reactants.

Amine Substrate	Alkyl Iodide Substrate	Yield (%)	Reference
n-Hexylamine	1-Iodooctane	85	[5]
Cyclohexylamine	1-Iodooctane	78	[5]
Benzylamine	1-Iodooctane	92	[5]

Role in Drug Discovery and Development

Aliphatic amines are a cornerstone of medicinal chemistry, found in a vast number of approved drugs. Their ability to form protonated species at physiological pH allows for crucial interactions with biological targets and enhances aqueous solubility.

Phosphonoamidate Prodrugs

A key application of aliphatic amines in drug development is their use as moieties in phosphonoamidate prodrugs.[6][7] This strategy is employed to mask the negative charges of phosphonate drugs, thereby improving their cell permeability. Once inside the cell, the P-N bond is cleaved by enzymes to release the active phosphonate drug.

This protocol outlines a general procedure for the synthesis of a phosphonoamidate prodrug from a phosphonate.[2][8]

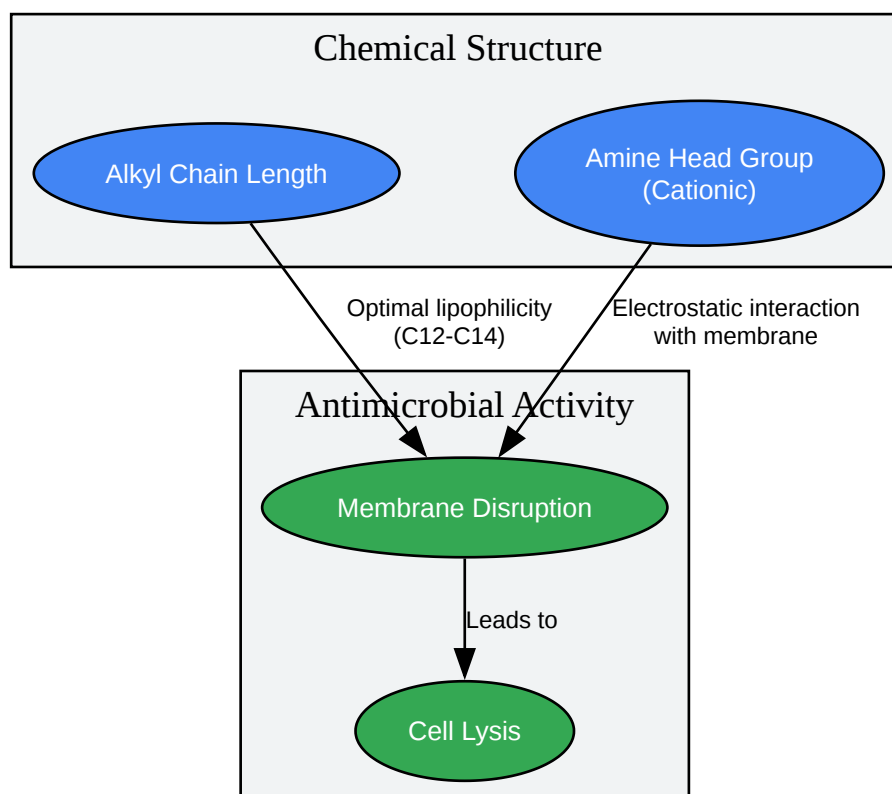
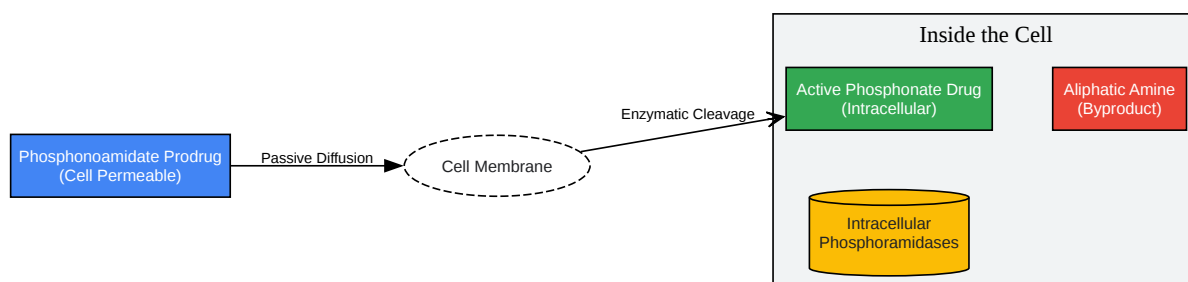
Materials:

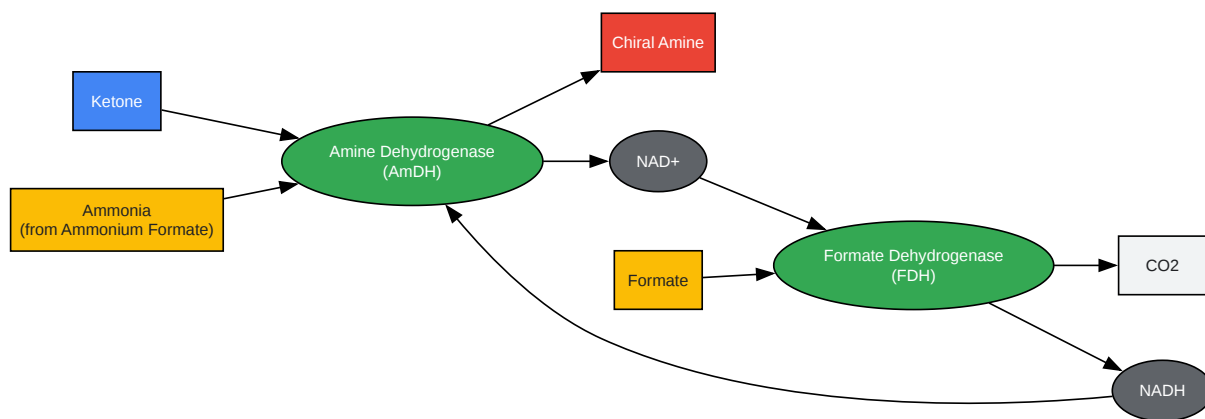
- Dialkyl phosphonate

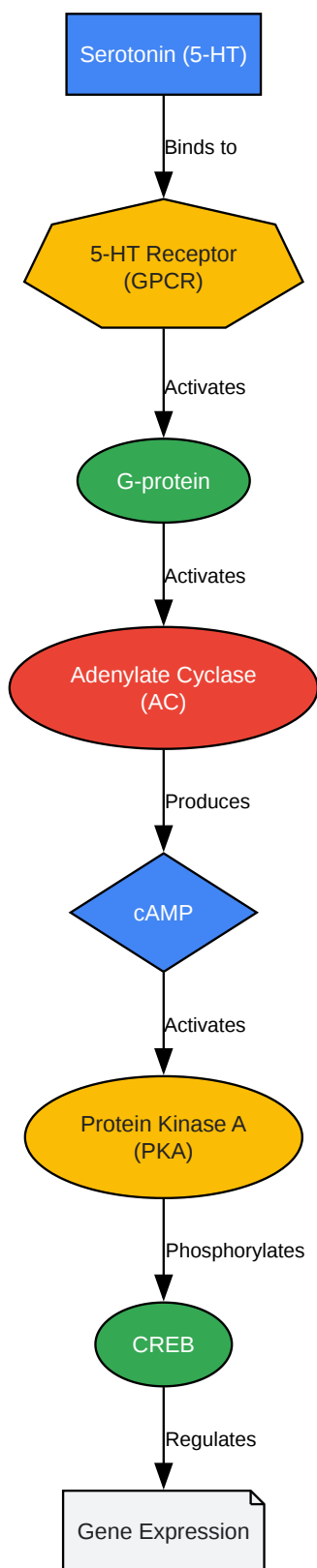
- Oxalyl chloride or thionyl chloride
- Aliphatic amine
- Triethylamine (TEA) or other non-nucleophilic base
- Anhydrous dichloromethane (DCM)

Procedure:

- Dissolve the dialkyl phosphonate (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add oxalyl chloride or thionyl chloride (1.1 equiv) to the solution and stir for 1-2 hours at 0 °C to form the phosphonochloridate.
- In a separate flask, dissolve the aliphatic amine (1.2 equiv) and TEA (1.5 equiv) in anhydrous DCM.
- Slowly add the solution of the aliphatic amine and TEA to the phosphonochloridate solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the resulting phosphonoamidate prodrug by column chromatography.







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